molecular formula C22H19ClF2N4O2 B2370105 N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide CAS No. 1251704-62-7

N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide

Cat. No. B2370105
CAS RN: 1251704-62-7
M. Wt: 444.87
InChI Key: XYJYQNNQKIAOJL-UHFFFAOYSA-N
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Description

“N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide” is a complex organic compound. Unfortunately, there is not much specific information available about this compound .

Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

A study on a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), highlights its potent and selective antagonistic properties for the CB1 cannabinoid receptor. This research provided insights into the compound's molecular interactions with the receptor, emphasizing the role of the N1 aromatic ring and C5 aromatic ring in binding and antagonist activity. It proposed that the pyrazole C3 substituent could contribute to either neutral antagonist or inverse agonist activity based on receptor interaction (Shim et al., 2002).

High-Affinity Ligands at the Human Dopamine D4 Receptor

Research on 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole (3) revealed it as a ligand with moderate affinity and selectivity for the human dopamine D4 receptor. The study systematically explored structure-activity relationships, identifying components crucial for affinity and selectivity. This compound's properties suggest potential applications in understanding and treating neurological disorders (Rowley et al., 1997).

Antagonists of Cannabinoid Receptors

Further research on pyrazole derivatives, including the biarylpyrazole SR141716A, focused on their role as cannabinoid receptor antagonists. These studies aimed to explore structure-activity relationships, contributing to the development of compounds that could negate the harmful effects of cannabinoids and cannabimimetic agents. Structural requirements for potent and selective activity were identified, providing a foundation for therapeutic applications (Lan et al., 1999).

Anti-Cancer Activity

A novel compound, 6-Fluorobenzo[b]pyran-4-one, and its derivatives were synthesized and tested against human cancer cell lines, demonstrating significant anti-cancer activity. This research illustrates the potential of structurally related compounds in cancer treatment, offering a basis for developing new therapeutic agents (Hammam et al., 2005).

Antimicrobial and Docking Studies

The synthesis and antimicrobial evaluation of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile highlighted its potential in antimicrobial therapy. Docking studies provided insights into the molecule's interaction with microbial targets, suggesting avenues for developing novel antimicrobial agents (Okasha et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with piperidine and 4-fluorobenzoyl chloride to form N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide. Finally, this compound is reacted with 3,4-difluoroaniline to form the desired compound.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "piperidine", "4-fluorobenzoyl chloride", "3,4-difluoroaniline" ], "Reaction": [ "4-chlorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base to form 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester.", "The intermediate is then reacted with piperidine and 4-fluorobenzoyl chloride in the presence of a base to form N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide.", "Finally, this compound is reacted with 3,4-difluoroaniline in the presence of a base to form the desired compound N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide." ] }

CAS RN

1251704-62-7

Molecular Formula

C22H19ClF2N4O2

Molecular Weight

444.87

IUPAC Name

N-[1-[5-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C22H19ClF2N4O2/c23-15-4-1-13(2-5-15)20-17(12-26-28-20)22(31)29-9-7-16(8-10-29)27-21(30)14-3-6-18(24)19(25)11-14/h1-6,11-12,16H,7-10H2,(H,26,28)(H,27,30)

InChI Key

XYJYQNNQKIAOJL-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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